molecular formula C14H13N3O2 B12899694 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 820212-39-3

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one

Cat. No.: B12899694
CAS No.: 820212-39-3
M. Wt: 255.27 g/mol
InChI Key: WYLNHRAUEPZHJN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is known for its versatile applications in organic synthesis and drug development due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 2-bromo-3-methylpyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazines.

Scientific Research Applications

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one: Known for its chemiluminescent properties.

    1H-Pyrazolo[3,4-b]pyridine derivatives: Similar in structure and used in various synthetic applications.

Uniqueness

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

820212-39-3

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C14H13N3O2/c1-16-7-8-17-12(9-16)15-13(14(17)18)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3

InChI Key

WYLNHRAUEPZHJN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C(=C1)N=C(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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